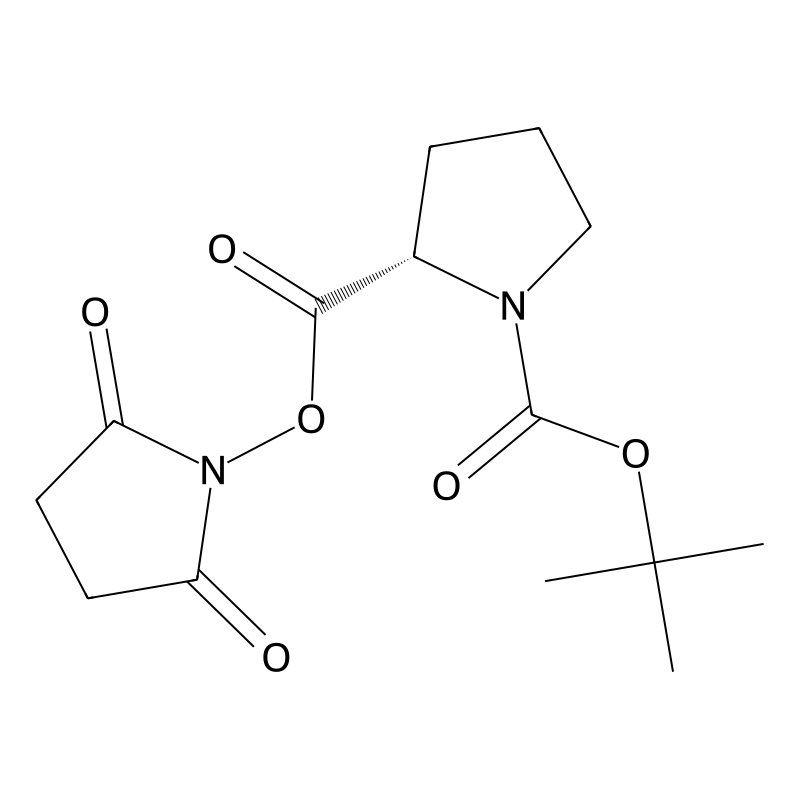

Boc-Pro-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester, is a valuable building block in peptide synthesis. It is a convenient and efficient reagent for incorporating the amino acid proline into peptides due to its:

- Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group temporarily protects the proline's amine (NH2) group, preventing unwanted side reactions during peptide chain assembly.

- Reactivity: The "OSu" (N-hydroxysuccinimide ester) group acts as a highly reactive leaving group, facilitating efficient coupling with the free amine group of another amino acid or peptide chain. This property allows for the formation of amide bonds, the essential linkages between amino acids in peptides.

Proline Analogue Development:

Proline is a unique amino acid with a cyclic structure that introduces rigidity and conformational constraints into peptides. Boc-Pro-OSu serves as a starting material for the synthesis of proline analogues, which are modified versions of proline with altered chemical properties. These analogues can be used to:

- Fine-tune peptide function: By modifying the chemical structure of proline, researchers can explore how different side chains or ring structures impact the biological activity, stability, or conformation of the resulting peptide.

- Develop new drugs: Proline analogues hold promise in the development of novel therapeutic agents by potentially optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or targeting specific biological pathways.

Research in Protein Chemistry:

Beyond peptide synthesis, Boc-Pro-OSu finds application in various research areas within protein chemistry:

- Protein labeling: The reactive OSu group can be used to selectively label specific amino acid residues within proteins containing free amine groups. This technique allows researchers to study protein structure, function, and interactions with other molecules.

- Protein-drug conjugates: By attaching a drug molecule to a protein carrier via Boc-Pro-OSu, researchers can develop targeted therapies that deliver drugs specifically to diseased cells.

Boc-Pro-OSu, also known as N-tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester, is a chemical compound widely utilized in peptide synthesis. Its molecular formula is C₁₄H₂₀N₂O₆, and it has a molecular weight of approximately 288.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the proline amino acid, which is essential for protecting the amine functionality during peptide coupling reactions. Boc-Pro-OSu is characterized by its solid-state appearance and is typically stored at low temperatures (−20°C) to maintain stability .

Boc-Pro-OSu is primarily used in solid-phase peptide synthesis. In this context, it acts as an activated form of proline that can efficiently couple with other amino acids or peptide chains. The reaction mechanism involves the formation of an amide bond between the carboxyl group of another amino acid and the amine group of proline, facilitated by the N-hydroxysuccinimide leaving group. This reaction is particularly advantageous due to its high yield and specificity, minimizing side reactions .

While Boc-Pro-OSu itself may not exhibit significant biological activity, its role as a building block in peptide synthesis allows for the creation of biologically active peptides. Proline, the underlying amino acid, plays a crucial role in protein structure and function. Peptides synthesized using Boc-Pro-OSu can exhibit various biological activities depending on their sequence and structure, including antimicrobial properties, enzyme inhibition, and modulation of cellular signaling pathways .

The synthesis of Boc-Pro-OSu generally involves the following steps:

- Protection of Proline: L-proline is reacted with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.

- Formation of N-hydroxysuccinimide Ester: The Boc-protected proline is then reacted with N-hydroxysuccinimide to form the corresponding ester.

- Purification: The product is purified through crystallization or chromatography to obtain Boc-Pro-OSu in high purity.

This method allows for the efficient production of Boc-Pro-OSu suitable for peptide synthesis applications .

Boc-Pro-OSu is predominantly used in:

- Peptide Synthesis: It serves as a key intermediate in the solid-phase synthesis of peptides containing proline.

- Drug Development: Peptides synthesized using Boc-Pro-OSu can be developed into therapeutic agents with specific biological functions.

- Research: It is utilized in studies involving protein structure and function, as well as in the development of peptide-based probes for biological research .

Interaction studies involving Boc-Pro-OSu typically focus on its reactivity with various amino acids during peptide coupling reactions. The efficiency of these interactions can be influenced by several factors, including:

- Solvent Effects: The choice of solvent can impact the reaction kinetics and yield.

- Temperature: Higher temperatures may increase reaction rates but can also lead to unwanted side reactions.

- Concentration: The concentration of reactants affects the likelihood of successful coupling events.

These studies are crucial for optimizing conditions for peptide synthesis and understanding the dynamics of peptide formation .

Boc-Pro-OSu shares structural similarities with several other compounds used in peptide synthesis. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Ala-OH | Contains alanine instead of proline | Simpler structure; commonly used |

| Boc-Gly-OH | Contains glycine | Often used for shorter peptides |

| Fmoc-Pro-OH | Uses fluorenylmethyloxycarbonyl instead of Boc | Different protection strategy; more stable |

| Z-Pro-OH | Uses benzyloxycarbonyl protection | More hydrophobic; alters solubility |

Boc-Pro-OSu's uniqueness lies in its specific use of proline and the N-hydroxysuccinimide leaving group, which enhances its reactivity and efficiency in peptide coupling compared to other protecting groups .

tert-Butoxycarbonyl-L-proline N-hydroxysuccinimide ester exhibits a complex molecular architecture characterized by three distinct structural components: the L-proline residue, the tert-butoxycarbonyl protecting group, and the N-hydroxysuccinimide ester moiety [2]. The compound possesses the molecular formula C₁₄H₂₀N₂O₆ with a molecular weight of 312.31-312.32 g/mol [2] [7]. The structural framework maintains the stereochemical integrity of the L-proline amino acid, preserving the (S)-configuration at the alpha carbon center [8].

The stereochemical characteristics of this compound are fundamentally determined by the L-proline component, which exhibits a five-membered pyrrolidine ring structure that constrains the molecule's conformational flexibility [2]. The tert-butoxycarbonyl group provides steric bulk and electronic protection to the amino nitrogen, while the N-hydroxysuccinimide ester serves as an activated leaving group for nucleophilic substitution reactions [2]. The molecular architecture demonstrates significant conformational rigidity due to the cyclic nature of the proline residue, which restricts rotation around the carbon-nitrogen bond [36].

The stereochemical stability of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester under typical reaction conditions has been extensively documented, with studies indicating that the tert-butoxycarbonyl protecting group maintains stereochemical integrity during peptide coupling reactions [36]. The compound exhibits excellent resistance to racemization under standard coupling conditions employed in peptide synthesis [31] [33].

Physical Characteristics

Melting Point and Thermal Properties

The melting point of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester has been consistently reported as 133-135°C across multiple analytical studies [2] [7]. This relatively narrow melting point range indicates high purity and structural homogeneity of the compound. The thermal stability profile demonstrates that the compound maintains structural integrity at temperatures well below its melting point, making it suitable for various synthetic applications under standard laboratory conditions [7].

The predicted boiling point of the compound is 421.3±55.0°C at 760 mmHg, though this represents a theoretical calculation rather than experimental observation due to thermal decomposition occurring at temperatures significantly below the boiling point [7]. The compound exhibits a predicted density of 1.32±0.1 g/cm³, which reflects the compact molecular packing resulting from intermolecular hydrogen bonding interactions [2] [7].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 133-135°C | [2] [7] |

| Predicted Boiling Point | 421.3±55.0°C at 760 mmHg | [7] |

| Predicted Density | 1.32±0.1 g/cm³ | [2] [7] |

| Flash Point | 208.6°C | [2] |

Solubility Profile in Various Solvents

The solubility characteristics of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester demonstrate selective dissolution properties that are crucial for synthetic applications [7]. The compound exhibits excellent solubility in polar aprotic solvents including dimethylformamide, ethanol, and methanol [7]. This solubility profile is attributed to the polar nature of the tert-butoxycarbonyl and N-hydroxysuccinimide functionalities, which can form hydrogen bonds with protic solvents [7].

The compound shows limited solubility in non-polar solvents such as hexane and petroleum ether, consistent with its polar molecular structure [18]. The differential solubility behavior enables selective purification and crystallization processes, making it particularly suitable for synthetic applications requiring solvent-based separations [7]. The moisture sensitivity of the compound necessitates storage under anhydrous conditions to prevent hydrolytic degradation of the N-hydroxysuccinimide ester functionality [18].

Optical Rotation and Stereochemical Stability

The optical rotation of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester provides critical information regarding its stereochemical purity and configuration [8]. The compound exhibits a specific rotation of [α]₂₀/D -56.0±1.0° when measured at c = 2% in dioxane [8]. This negative optical rotation confirms the L-configuration of the proline residue and indicates high enantiomeric purity [8].

Comparative analysis with the D-enantiomer, which exhibits [α]₂₀/D +57±2° under identical measurement conditions, demonstrates the expected mirror-image relationship between the two stereoisomers [4]. The magnitude of optical rotation remains consistent across different batches and preparation methods, indicating excellent stereochemical stability during synthesis and storage [8].

The stereochemical stability of the compound under various reaction conditions has been extensively studied, with research demonstrating minimal racemization during standard peptide coupling reactions [36]. The tert-butoxycarbonyl protecting group contributes to this stability by providing steric hindrance that prevents unwanted side reactions at the stereogenic center [31] [33].

Spectroscopic Characterization

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic analysis of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester reveals distinctive spectral features that enable structural confirmation and purity assessment [22] [23]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns corresponding to the three major molecular components [21] [22].

The tert-butoxycarbonyl methyl protons appear as a singlet at approximately 1.35 ppm, consistent with the nine equivalent hydrogen atoms of the tert-butyl group [22]. The proline ring protons demonstrate complex multipicity patterns between 1.8-4.6 ppm, reflecting the conformational constraints imposed by the five-membered ring structure [23]. The N-hydroxysuccinimide methylene protons characteristically appear at approximately 2.8 ppm as a singlet, representing the four equivalent hydrogen atoms of the succinimide ring [15].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region [22] [23]. The tert-butoxycarbonyl carbonyl carbon resonates at approximately 155 ppm, while the ester carbonyl appears near 170 ppm [23]. The quaternary carbon of the tert-butyl group exhibits a signal at approximately 79-80 ppm, and the methyl carbons appear at 28 ppm [22].

Mass Spectrometric Analysis

Mass spectrometric analysis of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester provides definitive molecular weight confirmation and fragmentation pattern information [25] [26]. The molecular ion peak appears at m/z 312, corresponding to the calculated molecular weight of the compound [2]. The mass spectrum exhibits characteristic fragmentation patterns that reflect the modular structure of the molecule [26] [27].

The most prominent fragmentation pathway involves the loss of the tert-butoxycarbonyl group, resulting in a base peak at m/z 212 corresponding to the loss of 100 mass units [26]. Additional fragmentation occurs through the cleavage of the N-hydroxysuccinimide moiety, producing fragments at m/z 197 [26]. The presence of these characteristic fragmentation patterns serves as a diagnostic tool for compound identification and purity assessment [25].

Electrospray ionization mass spectrometry analysis demonstrates excellent ionization efficiency for this compound, with the protonated molecular ion [M+H]⁺ appearing at m/z 313 [29]. The fragmentation behavior under collision-induced dissociation conditions provides additional structural confirmation through the observation of specific neutral losses [25].

Infrared Spectroscopy Patterns

The infrared spectroscopic analysis of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [24]. The carbonyl stretching regions provide particularly valuable structural information, with multiple distinct peaks observed between 1600-1800 cm⁻¹ [24].

The N-hydroxysuccinimide carbonyl groups exhibit characteristic stretching vibrations at approximately 1740 cm⁻¹ and 1790 cm⁻¹, reflecting the symmetric and asymmetric stretching modes of the imide functionality [24]. The tert-butoxycarbonyl carbonyl stretch appears at approximately 1680 cm⁻¹, while the ester carbonyl connecting to the N-hydroxysuccinimide moiety resonates near 1750 cm⁻¹ [24].

The carbon-hydrogen stretching vibrations of the tert-butyl group produce characteristic absorptions in the 2900-3000 cm⁻¹ region [24]. The absence of broad hydroxyl or primary amine stretching bands confirms the protected nature of the amino acid functionality [24]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic peaks that serve as a molecular fingerprint for compound identification [24].

Stability Parameters and Degradation Pathways

The stability profile of tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester is characterized by susceptibility to hydrolytic degradation under aqueous conditions [17] [20]. The primary degradation pathway involves nucleophilic attack at the activated ester carbonyl by water molecules, resulting in the formation of tert-butoxycarbonyl-L-proline and N-hydroxysuccinimide [17].

The hydrolysis kinetics demonstrate pH-dependent behavior, with accelerated degradation observed under both acidic and basic conditions [17] [20]. Under neutral aqueous conditions at room temperature, the compound exhibits a half-life of several hours, necessitating anhydrous storage conditions for long-term stability [20]. The hydrolysis rate increases significantly with elevated temperature and ionic strength [17].

The compound demonstrates excellent stability under anhydrous conditions when stored at -20°C, with minimal degradation observed over extended storage periods [7] [18]. The moisture sensitivity requires careful handling procedures and storage under inert atmosphere to prevent adventitious water contact [18]. Thermal degradation becomes significant at temperatures approaching the melting point, with decomposition pathways involving the loss of carbon dioxide and isobutylene from the tert-butoxycarbonyl group [31].